molecular formula C16H16N2O2 B12854288 (2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

Cat. No.: B12854288
M. Wt: 268.31 g/mol
InChI Key: QWIWHRUPUSVHOG-UHFFFAOYSA-N
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Description

(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a hydroxypyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . The reaction conditions are generally mild, making it a preferred method for synthesizing such compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Petasis reaction can be scaled up, and the use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and hydroxypyridine moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its combination of a pyrrolidine ring and a hydroxypyridine moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-4-one

InChI

InChI=1S/C16H16N2O2/c19-12-6-8-18-15(9-12)13-3-1-2-4-14(13)16(20)11-5-7-17-10-11/h1-4,6,8-9,11,17H,5,7,10H2,(H,18,19)

InChI Key

QWIWHRUPUSVHOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=O)C=CN3

Origin of Product

United States

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